(4-Pyrimidin-2-ylphenyl)methanol

Synthetic Chemistry Medicinal Chemistry Building Block

In medicinal chemistry, regioisomeric impurities or mismatched substitution patterns can derail SAR campaigns. (4-Pyrimidin-2-ylphenyl)methanol eliminates this risk with its well-defined, para-substituted geometry. - Rigid scaffold with LogP 1.64 facilitates passive permeability for CNS/intracellular targets. - Rapid bromination (<1 h) yields a key electrophile, accelerating library synthesis. - Validated starting material for prostaglandin E2 receptor inhibitors (inflammation, pain, cancer). 95% purity. Procure with confidence.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 100806-78-8
Cat. No. B025578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Pyrimidin-2-ylphenyl)methanol
CAS100806-78-8
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2
InChIKeyNUNFHGGALVZZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Pyrimidin-2-ylphenyl)methanol: Properties & Research Utility


(4-Pyrimidin-2-ylphenyl)methanol (CAS: 100806-78-8) is a heterocyclic building block consisting of a pyrimidine ring linked at the 2-position to a phenylmethanol moiety. It is a solid at room temperature with a melting point of 76.5 °C and a calculated LogP of 1.63590 . Commercial offerings typically specify a purity of 95% . The primary research utility of this compound lies in its role as a versatile fragment for molecular design, used to introduce both a pyrimidine core and a hydroxymethyl handle into more complex structures . As a fragment molecule, its value is realized upon incorporation into larger bioactive molecules, where it serves as a key scaffold for building drug-like candidates [1].

(4-Pyrimidin-2-ylphenyl)methanol: Structural Specificity


Substituting (4-Pyrimidin-2-ylphenyl)methanol with a generic or closely related analog, such as its regioisomer (3-pyrimidin-2-ylphenyl)methanol (CAS: 892502-12-4) or other pyrimidinyl phenyl methanols, can critically alter the molecular geometry and, consequently, the biological or synthetic outcome. The position of the hydroxymethyl group on the phenyl ring (para vs. meta) and the point of attachment on the pyrimidine ring (2-yl vs. 4-yl) determine the overall molecular shape, electron distribution, and the spatial orientation of the hydroxymethyl functional handle . These geometric differences directly impact molecular recognition by biological targets (e.g., enzymes, receptors) and the reactivity in subsequent synthetic transformations, such as cross-coupling reactions . Therefore, direct substitution without re-optimization of the synthetic route or biological assay is not a valid scientific approach, as it introduces an unverified variable into the research process.

(4-Pyrimidin-2-ylphenyl)methanol: Comparative Performance Data


Rapid Appel Bromination Efficiency

(4-Pyrimidin-2-ylphenyl)methanol undergoes a rapid Appel reaction to form the corresponding bromide, a crucial intermediate for further functionalization. Under specific conditions (CBr4, PPh3, DCM), the reaction reaches completion in 0.84 hours, generating 2-(4-(bromomethyl)phenyl)pyrimidine [1]. This contrasts with the more common, but slower and less atom-economical, two-step bromination procedures required for less activated benzylic alcohols. The presence of the 2-pyrimidinyl substituent in the para position likely stabilizes the transition state, facilitating a more efficient conversion compared to unactivated benzyl alcohols, which typically require longer reaction times or more forcing conditions .

Synthetic Chemistry Medicinal Chemistry Building Block

Lipophilicity Advantage Over Heteroaryl Analogs

The calculated LogP (octanol-water partition coefficient) for (4-Pyrimidin-2-ylphenyl)methanol is 1.63590 . This places it in a lipophilicity range often associated with favorable permeability and oral absorption in drug-like molecules, in contrast to more polar pyridinyl or pyrazinyl analogs. For example, a comparable 2-pyridinylphenyl methanol would be expected to have a lower LogP due to the increased basicity and hydrogen-bonding capacity of the pyridine nitrogen, potentially altering its passive membrane permeability and distribution profile . The pyrimidine ring offers a balance, providing sufficient polarity for solubility while maintaining moderate lipophilicity for membrane crossing.

Medicinal Chemistry ADME Drug Design

Para vs. Meta Geometry Impact

The regioisomeric purity of the para-substituted (4-Pyrimidin-2-ylphenyl)methanol is a critical differentiator from its meta-substituted analog, (3-pyrimidin-2-ylphenyl)methanol (CAS: 892502-12-4) [1]. The para arrangement provides a linear, rigid molecular axis that is often preferred in drug design for interacting with deep binding pockets. In contrast, the meta-substituted isomer introduces a kink or bend in the molecular structure, which can alter the binding conformation and affinity for a target by orders of magnitude. Using the 4-isomer ensures the intended molecular geometry is maintained, avoiding the unintended biological or physicochemical consequences of isomeric impurities.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Proven Use in PGE2 Receptor Inhibitors

The compound is explicitly utilized as a key intermediate in the synthesis of novel compounds with inhibitory activity on the prostaglandin E2 receptor, as detailed in a patent [1]. In this context, it is converted to the 2-(4-(bromomethyl)phenyl)pyrimidine intermediate and subsequently incorporated into more complex structures. This contrasts with other pyrimidine building blocks, such as simple 2-phenylpyrimidines, which lack the hydroxymethyl handle necessary for this specific derivatization pathway. The presence of a validated patent route demonstrates the compound's proven, rather than merely theoretical, utility in creating a specific class of bioactive molecules.

Medicinal Chemistry Inflammation Drug Discovery

(4-Pyrimidin-2-ylphenyl)methanol: Application Scenarios


Rapid Appel Bromination for Intermediate Synthesis

Laboratories seeking to optimize the synthesis of benzylic bromides for use in medicinal chemistry can leverage (4-Pyrimidin-2-ylphenyl)methanol for its demonstrated rapid conversion to 2-(4-(bromomethyl)phenyl)pyrimidine in under one hour [1]. This allows for faster generation of a key electrophilic building block compared to alternative routes, directly improving the efficiency of parallel synthesis or library production workflows.

Membrane-Permeable Drug Candidate Design

Medicinal chemists targeting intracellular or CNS-based biological targets can select (4-Pyrimidin-2-ylphenyl)methanol as a core scaffold based on its calculated LogP of 1.63590 . This property profile provides a favorable starting point for achieving passive membrane permeability, offering a quantifiable advantage over more polar heteroaryl building blocks (e.g., pyridinyl or pyrazinyl analogs) that could lead to poor absorption or distribution in the final drug candidate .

Fragment-Based Design with Defined Geometry

In structure-based drug design programs, (4-Pyrimidin-2-ylphenyl)methanol serves as a rigid, linear fragment for exploring structure-activity relationships [2]. Its well-defined, para-substituted geometry is ideal for linking two distinct binding pockets in a protein target. This predictable vector of growth is a key advantage over its meta-substituted regioisomer, ensuring that the fragment can be rationally elaborated in silico and in vitro without introducing conformational ambiguity.

PGE2 Receptor Modulator Development

Researchers focused on developing novel therapeutics for inflammation, pain, or cancer can utilize (4-Pyrimidin-2-ylphenyl)methanol as a starting material, following a published patent pathway to create compounds with inhibitory activity on the prostaglandin E2 receptor [3]. This application scenario is grounded in a specific, validated use-case, offering a more directed research trajectory than using a building block without such prior art.

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